3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
Description
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 3, a methyl group at position 6, and a trifluoromethyl (-CF₃) group at position 2. This compound belongs to a class of substituted pyridines widely utilized in pharmaceutical and agrochemical research due to their electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom serves as a reactive handle for cross-coupling reactions.
Properties
IUPAC Name |
3-bromo-6-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-5(8)6(12-4)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXVNHHGSDHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Pyridine Derivatives
The precursor 6-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Conditions:
- SOCl₂ : 2.5 equivalents
- Reflux : 4 hours in anhydrous dichloromethane
- Workup : Distillation to remove excess thionyl chloride
Cyclization with Bromine Sources
The activated intermediate undergoes cyclization with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 50°C for 6 hours. This step introduces the bromine atom while maintaining the methyl and trifluoromethyl groups.
Purification and Isolation
Crude product is purified via silica gel chromatography using hexane/ethyl acetate (9:1) to isolate this compound in 70% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Regioselective Bromination | 80–85 | 97 | Short reaction time, minimal steps | Requires hazardous bromine reagents |
| Suzuki-Miyaura Coupling | 65–75 | 95 | Tunable aryl groups, scalability | High catalyst cost |
| Multi-Step Synthesis | 70 | 98 | High regiocontrol, versatile intermediates | Lengthy process, complex workup |
Mechanistic Insights and Optimization Strategies
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like DMSO enhance the solubility of palladium complexes in cross-coupling reactions, improving reaction rates by 20–30% compared to toluene or THF.
Temperature-Dependent Selectivity
Elevated temperatures (>100°C) in bromination reactions reduce regioselectivity due to radical-mediated side pathways. Optimal performance occurs at 25–50°C.
Catalyst Recycling
Heterogeneous catalysts (e.g., Pd/C) enable recycling in Suzuki couplings, reducing Pd waste by 40% without significant yield loss.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Bromination: As mentioned earlier, bromine (Br₂) in chloroform (CHCl₃) is used for the bromination process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines depending on the boron reagent used.
Scientific Research Applications
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The positions of substituents on the pyridine ring critically influence reactivity and biological activity. Below is a comparison with key analogues:
*Estimated based on molecular formula.
Key Observations:
- Electronic Effects : The electron-withdrawing -CF₃ group at position 2 in the target compound reduces electron density at adjacent positions, facilitating nucleophilic aromatic substitution (NAS) at position 3 (bromine site). In contrast, the chloro analogue (CAS 1159512-34-1) shows higher electrophilicity due to the combined effects of -Cl and -CF₃ .
- Steric Effects : Methyl groups at position 6 (target compound) vs. position 2 (CAS 1010422-53-3) alter steric environments. Methyl at position 6 may offer better accessibility for cross-coupling reactions compared to position 2 .
Biological Activity
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including improved metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C7H5BrF3N
- Molecular Weight : 238.02 g/mol
- IUPAC Name : this compound
The presence of the bromine and trifluoromethyl groups significantly influences the compound's electronic properties, affecting its interaction with biological targets.
Enzyme Inhibition
Research indicates that pyridine derivatives, including this compound, exhibit significant enzyme inhibition activities. A notable study highlighted the compound's potential as a DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A) inhibitor. DYRK1A is implicated in various neurodegenerative diseases, making it a target for therapeutic intervention.
- Inhibition Assay Results :
- IC50 Value : The compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibitory activity against DYRK1A.
- Mechanism of Action : The binding affinity was assessed using molecular docking studies, which revealed favorable interactions with the active site of DYRK1A.
Anti-inflammatory Properties
In addition to enzyme inhibition, this compound has shown promising anti-inflammatory effects. In vitro assays using microglial cells demonstrated that the compound could reduce pro-inflammatory cytokine production.
- Experimental Findings :
- Cell Line : BV2 microglial cells were treated with varying concentrations of the compound.
- Results : A significant reduction in the levels of TNF-alpha and IL-6 was observed, suggesting a potential role in mitigating neuroinflammation.
Case Study 1: DYRK1A Inhibition
A recent pharmacological study focused on the design and synthesis of DYRK1A inhibitors derived from pyridine scaffolds. The study included a series of derivatives where this compound was evaluated for its inhibitory effects.
| Compound | IC50 (µM) | Comments |
|---|---|---|
| This compound | 2.5 | Potent inhibitor with low toxicity |
| Control Compound | 10 | Less effective than the tested derivative |
This case study underscores the potential of this compound in developing therapeutics for conditions associated with DYRK1A dysregulation.
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory properties of various pyridine derivatives were assessed. The results indicated that compounds containing trifluoromethyl groups exhibited enhanced anti-inflammatory activities compared to their non-fluorinated counterparts.
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| This compound | 45% | 40% |
| Non-fluorinated analog | 20% | 15% |
These findings suggest that the trifluoromethyl group plays a critical role in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, bromination of a precursor pyridine derivative using reagents like PBr₃ or NBS under controlled temperatures (0–25°C) can introduce the bromine moiety. The trifluoromethyl group is often introduced via Ullmann coupling or direct fluorination using CF₃Cu. Reaction optimization should focus on solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd catalysts for coupling steps). Monitor yields via HPLC and adjust stoichiometry to minimize byproducts .
Q. How can researchers ensure purity (>98%) during purification, and what analytical techniques are critical for validation?
- Methodological Answer : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Confirm structural integrity using ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS). Cross-reference with Certificate of Analysis (COA) data for batch consistency .
Q. What safety protocols are essential when handling this compound, given its reactive substituents?
- Methodological Answer : Follow GHS guidelines: use PPE (nitrile gloves, goggles), work in a fume hood, and avoid moisture due to potential hydrolysis of the trifluoromethyl group. Store at 4°C in airtight containers. Neutralize waste with 10% sodium bicarbonate before disposal. Refer to SDS sheets for hazard-specific first-aid measures (e.g., eye irrigation with saline for accidental exposure) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and bromine groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position, while the bromine acts as a leaving group in Suzuki-Miyaura couplings. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map charge distribution and predict reactive sites. Experimental validation via competitive coupling studies with aryl boronic acids can quantify regioselectivity trends .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Perform systematic SAR studies by synthesizing derivatives with variable substituents (e.g., replacing Br with Cl or CH₃). Use in vitro assays (e.g., kinase inhibition) to correlate activity with logP and Hammett σ values. Address discrepancies by standardizing assay conditions (e.g., ATP concentration, pH) and validating via orthogonal methods (SPR vs. fluorescence assays) .
Q. How can computational modeling predict the stability of intermediates during multi-step synthesis?
- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model solvent effects on intermediate stability. Calculate Gibbs free energy (ΔG) for key steps (e.g., bromination) using transition state theory. Validate predictions with real-time reaction monitoring via FTIR or Raman spectroscopy .
Q. What advanced techniques characterize trace impurities (<0.5%) in this compound, and how do they impact catalytic applications?
- Methodological Answer : Use LC-QTOF-MS for impurity profiling and isotopic pattern analysis. Compare fragmentation patterns with reference libraries (e.g., NIST). For catalytic studies, assess impurity effects via kinetic experiments (e.g., turnover frequency comparisons) and XPS surface analysis of catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
